

Early Research on 2-Methyl-1,2-dibromobutane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dibromo-2-methylbutane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the foundational chemistry of 2-methyl-1,2-dibromobutane, a vicinal dibromide. While specific early research literature exclusively focused on this compound is scarce, this document extrapolates from established principles of organic chemistry and studies on analogous structures to present its synthesis, characterization, and key reactions. The information herein is intended to serve as a foundational resource for researchers interested in the chemistry of halogenated alkanes and their utility in synthetic organic chemistry.

Synthesis of 2-Methyl-1,2-dibromobutane

The primary route for the synthesis of 2-methyl-1,2-dibromobutane is the electrophilic addition of bromine (Br_2) to 2-methyl-1-butene. This reaction proceeds through a characteristic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms across the double bond.

Experimental Protocol: Bromination of 2-Methyl-1-butene

Materials:

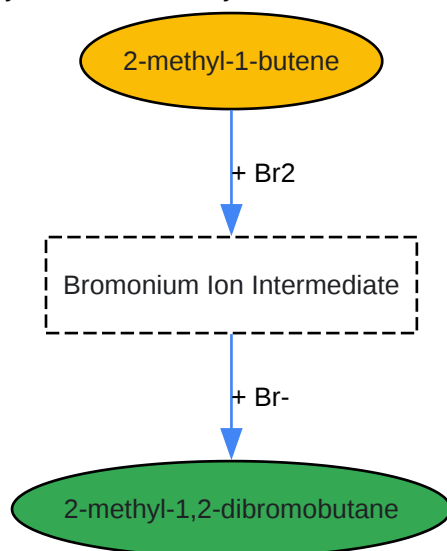
- 2-methyl-1-butene
- Bromine (Br_2)
- An inert solvent (e.g., dichloromethane, carbon tetrachloride)
- Sodium thiosulfate solution (for quenching)
- Separatory funnel
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- In a round-bottom flask, dissolve 2-methyl-1-butene in an equal volume of an inert solvent.
- Cool the flask in an ice bath to control the exothermic reaction.
- Slowly add a solution of bromine in the same inert solvent dropwise to the stirred solution of the alkene. The characteristic reddish-brown color of bromine should disappear as it reacts.
- Continue the addition until a faint bromine color persists, indicating the completion of the reaction.
- Quench any excess bromine by adding a small amount of sodium thiosulfate solution.
- Transfer the reaction mixture to a separatory funnel and wash with water to remove any water-soluble byproducts.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
- Remove the solvent under reduced pressure to yield crude 2-methyl-1,2-dibromobutane.
- Purify the product by fractional distillation.

Signaling Pathway for Synthesis

Synthesis of 2-Methyl-1,2-dibromobutane



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Caption: Synthesis of 2-methyl-1,2-dibromobutane via a bromonium ion intermediate.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of 2-methyl-1,2-dibromobutane.

Property	Value
Molecular Formula	C ₅ H ₁₀ Br ₂
Molecular Weight	229.94 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	Not readily available; estimated to be high
Density	Not readily available; expected to be > 1 g/mL
¹ H NMR (Predicted)	Peaks corresponding to CH ₃ , CH ₂ , and CHBr groups. The diastereotopic protons of the CH ₂ Br group would likely appear as an AB quartet.
¹³ C NMR (Predicted)	Four distinct signals for the five carbon atoms.
Mass Spec (EI)	Molecular ion peak (M ⁺) at m/z 228, 230, 232 in a 1:2:1 ratio, characteristic of two bromine atoms. Fragments corresponding to the loss of Br and HBr.

Reactivity: Dehydrobromination

Vicinal dibromides like 2-methyl-1,2-dibromobutane readily undergo dehydrobromination upon treatment with a strong base to form alkenes. The regioselectivity of this elimination reaction is governed by the nature of the base and the substrate structure, potentially leading to a mixture of products according to Zaitsev's and Hofmann's rules.

Experimental Protocol: Dehydrobromination of 2-Methyl-1,2-dibromobutane

Materials:

- 2-methyl-1,2-dibromobutane
- Potassium hydroxide (KOH) or sodium ethoxide (NaOEt)
- Ethanol (as solvent)

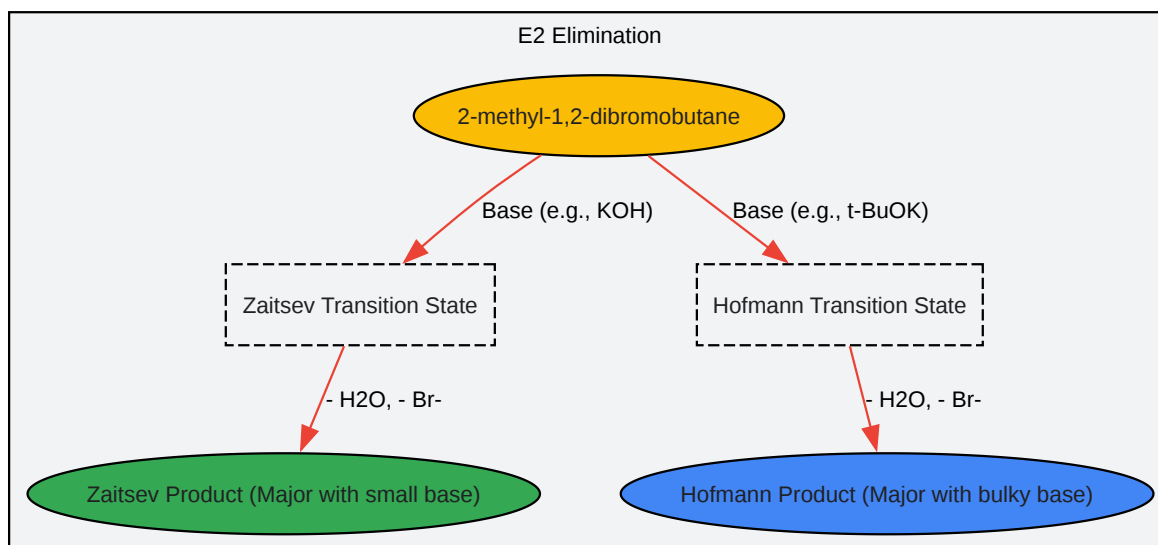
- Reflux condenser
- Heating mantle
- Distillation apparatus

Procedure:

- In a round-bottom flask, dissolve 2-methyl-1,2-dibromobutane in ethanol.
- Add a concentrated solution of potassium hydroxide in ethanol to the flask.
- Attach a reflux condenser and heat the mixture to reflux for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Distill the product mixture to separate the resulting alkenes from the solvent and inorganic salts.
- Analyze the product distribution by gas chromatography (GC) or NMR spectroscopy.

Signaling Pathway for Dehydrobromination

Dehydrobromination of 2-Methyl-1,2-dibromobutane



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Caption: Potential dehydrobromination pathways of 2-methyl-1,2-dibromobutane.

Conclusion

This technical guide provides a foundational understanding of the synthesis and reactivity of 2-methyl-1,2-dibromobutane based on established chemical principles. While direct early research on this specific molecule is not readily available, the presented protocols and pathways, derived from studies on analogous compounds, offer a robust framework for researchers and professionals in the field of organic and medicinal chemistry. Further investigation into the specific stereochemical outcomes and optimization of reaction conditions for this particular substrate would be a valuable contribution to the field.

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